molecular formula C20H26N2O5 B3034791 6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran CAS No. 223559-44-2

6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran

Cat. No.: B3034791
CAS No.: 223559-44-2
M. Wt: 374.4 g/mol
InChI Key: RRCRRZBDYWNZSF-UHFFFAOYSA-N
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Description

6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzopyran core with an acetylamino group at the 6th position, an oxo group at the 4th position, and a spiro-linked N-Boc-piperidine moiety at the 2nd position. The presence of these functional groups and the spiro linkage contribute to its distinct chemical properties and reactivity.

Scientific Research Applications

6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran has a wide range of scientific research applications, including:

    Biology: It serves as a probe in biochemical studies to investigate enzyme activity and protein-ligand interactions due to its unique structural features.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities, by targeting specific molecular pathways.

    Industry: It is utilized in the development of novel materials with specific optical and electronic properties, making it valuable in the fields of electronics and photonics.

Preparation Methods

The synthesis of 6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde or ketone.

    Introduction of the Acetylamino Group: The acetylamino group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Oxidation to Form the Oxo Group: The oxo group at the 4th position can be introduced through an oxidation reaction using reagents like potassium permanganate or chromium trioxide.

    Spiro-Linkage Formation: The spiro linkage with the N-Boc-piperidine moiety can be achieved through a nucleophilic substitution reaction, where the benzopyran core reacts with a Boc-protected piperidine derivative under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reagents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The N-Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like hydrochloric acid for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The oxo group can participate in redox reactions, modulating cellular oxidative stress levels. The spiro linkage provides a rigid and unique three-dimensional structure, enhancing the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

When compared to similar compounds, 6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    6-Acetylamino-4-oxo-2-spiro(piperidine-4-yl)-benzopyran: Lacks the N-Boc protecting group, which affects its reactivity and solubility.

    6-Acetylamino-4-hydroxy-2-spiro(N-Boc-piperidine-4-yl)-benzopyran: Contains a hydroxyl group instead of an oxo group, altering its redox properties.

    6-Amino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran: Lacks the acetyl group, impacting its hydrogen bonding capabilities and biological activity.

Properties

IUPAC Name

tert-butyl 6-acetamido-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-13(23)21-14-5-6-17-15(11-14)16(24)12-20(26-17)7-9-22(10-8-20)18(25)27-19(2,3)4/h5-6,11H,7-10,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCRRZBDYWNZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 24.8 g of 4-methoxyacetanilide, 37.3 mL of acetyl chloride and 250 mL of CH2Cl2 was refluxed until the insoluble solid was dissolved, and then cooled to 0° C. 70.0 g of AlCl3 was gradually added thereto, and then the mixture was heated under reflux for 5 hours. The reaction mixture was poured into 500 mL of water with ice, and stirred for 30 minutes. The resulting precipitate was collected through filtration, washed with water and dried under vacuum to obtain 23.5 g of 5-acetylamino-2-hydroxyacetophenone. 9.96 g of N-Boc-piperidin-4-one, 4.17 mL of pyrrolidine and 75 mL of MeOH were added to 9.66 g of the product, and heated under reflux for 13 hours. The reaction mixture was concentrated, cold MeOH was added to the residue, and the insoluble solid was taken out through filtration and dried under vacuum to obtain 16.3 g of N-{1′-[(tert-butoxy)carbonyl]-4-oxospiro[chroman-2,4′-piperidin]-6-yl}acetamide. TFA (43 mL) cooled at 0° C. was gradually added to 16.1 g of the product, and stirred at room temperature for 1 hour. The reaction mixture was concentrated, and TFA still remaining therein was removed through codistillation with toluene added thereto, and 50 mL of Et2O was added to the residue. The resulting insoluble solid was taken out through filtration, washed with Et2O/EtOAc (1/2), and dried under vacuum to obtain N-{4-oxospiro[chroman-2,4′-piperidin]-6-yl}acetamide TFA salt.
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
4.17 mL
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
9.66 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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